

understanding Quin-2 fluorescence excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quin II**

Cat. No.: **B1215104**

[Get Quote](#)

An In-depth Technical Guide to Quin-2 Fluorescence for Cellular Calcium Measurement

Introduction

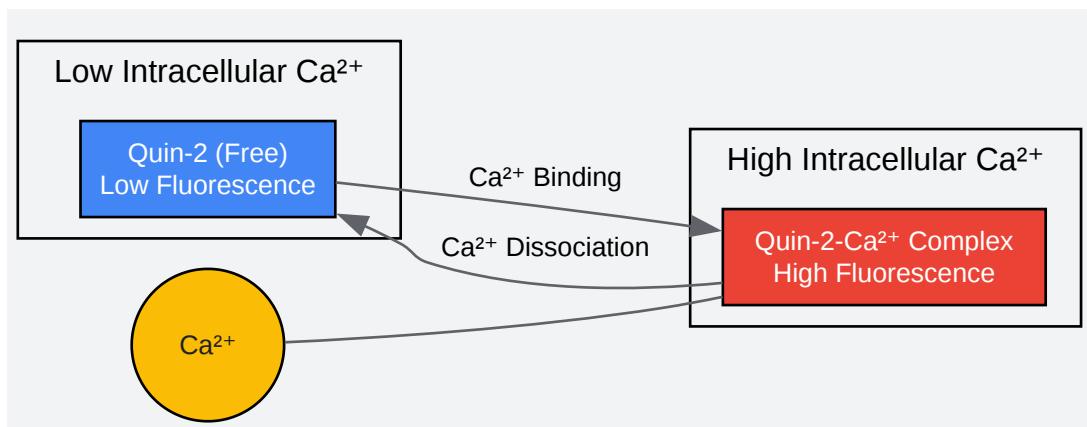
Quin-2 is a pioneering fluorescent indicator used for the quantitative measurement of intracellular free calcium concentrations ($[Ca^{2+}]_i$). As a first-generation calcium probe, it played a crucial role in advancing the understanding of calcium signaling in various cell types. Quin-2 is a non-ratiometric indicator, meaning its fluorescence intensity increases upon binding to Ca^{2+} .^[1] It is a tetracarboxylic acid that exhibits high selectivity and affinity for Ca^{2+} , making it particularly useful for monitoring the low calcium levels found in resting cells.^[2] This guide provides a comprehensive overview of the spectral properties, mechanism of action, and experimental protocols associated with Quin-2 for researchers, scientists, and professionals in drug development.

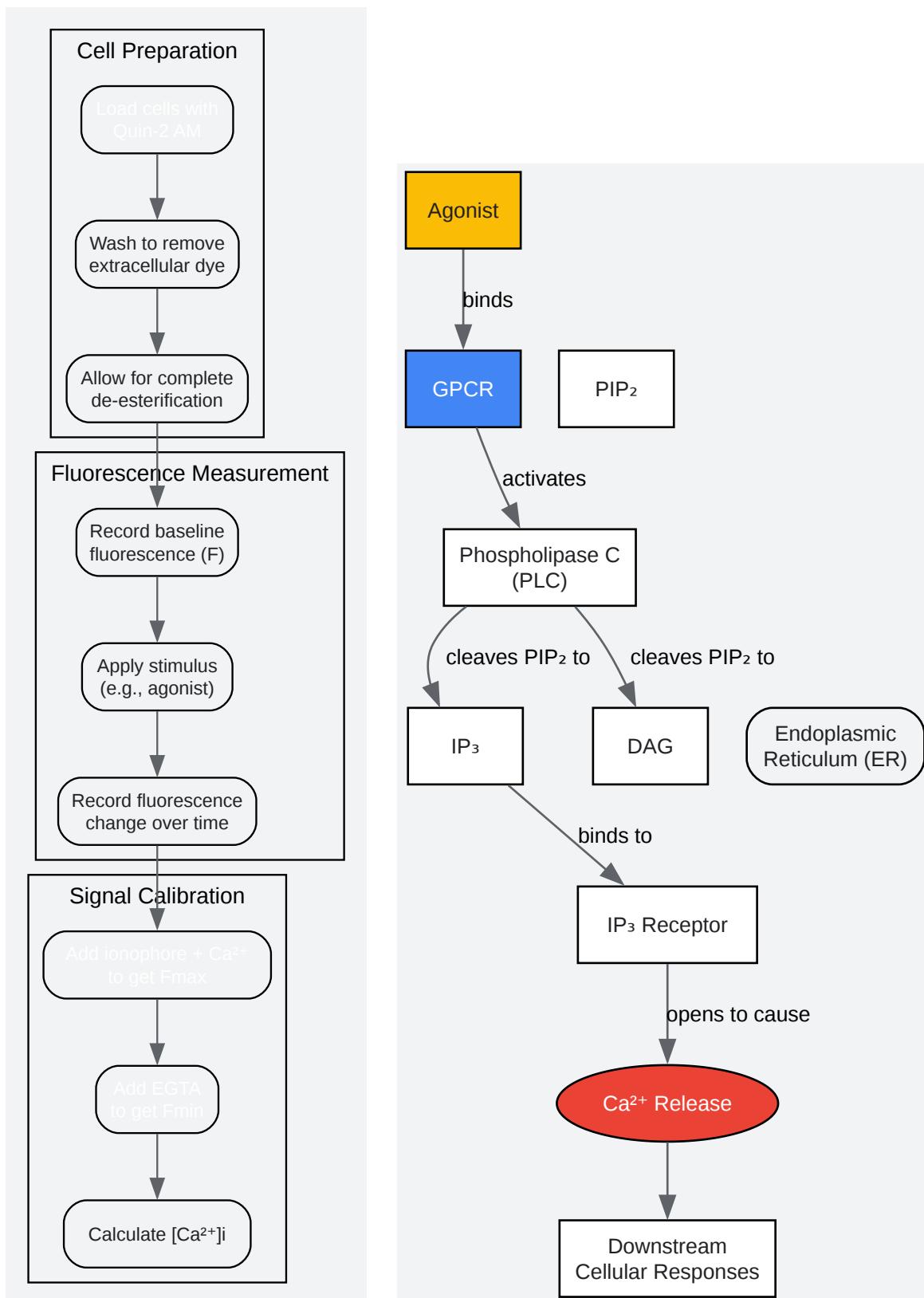
Spectral and Photophysical Properties of Quin-2

The fluorescence of Quin-2 is highly dependent on the concentration of free Ca^{2+} . In its unbound (calcium-free) state, Quin-2 exhibits weak fluorescence. Upon binding to Ca^{2+} , its quantum yield increases significantly, resulting in a roughly five-fold enhancement of its fluorescence signal.^[1] This change in fluorescence intensity is the basis for its use as a calcium indicator.

The excitation maximum for Quin-2 is approximately 339 nm, and its emission maximum is around 492 nm.^{[1][2]} While it can be used in fluorescence microscopy and fluorimetry, its

relatively low absorbance and quantum yield compared to later-generation indicators like Fura-2 are notable limitations.[3]


Quantitative Data for Quin-2


The following table summarizes the key quantitative parameters of Quin-2, providing a quick reference for experimental design and data interpretation.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~339 nm	In Ca^{2+} -saturated form.[1][2]
Emission Maximum (λ_{em})	~492 nm	In Ca^{2+} -saturated form.[1][2]
Dissociation Constant (Kd) for Ca^{2+}	115 nM	In a buffer mimicking cytoplasm.[1][2] Another source reports 2.9 ± 0.2 nM at pH 7.5.[4][5]
Dissociation Constant (Kd) for Mg^{2+}	89 ± 5 μM	At pH 7.5.[4][5]
Quantum Yield (Ca^{2+} -bound)	0.14	[6]
Fluorescence Enhancement	~5-fold	Upon saturation with Ca^{2+} .[1]
Stoichiometry	1:1	For Ca^{2+} binding.[1]

Mechanism of Action and Visualization

Quin-2 is a chelator that binds Ca^{2+} in a 1:1 ratio.[1] The fluorescence of the quinoline fluorophore within the Quin-2 molecule is quenched in the Ca^{2+} -free state. When Quin-2 binds to a calcium ion, a conformational change occurs that reduces this quenching, leading to a significant increase in fluorescence intensity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the difference between Fura-2 and Quin-2 | AAT Bioquest [aatbio.com]
- 4. Quin 2: the dissociation constants of its Ca²⁺ and Mg²⁺ complexes and its use in a fluorimetric method for determining the dissociation of Ca²⁺-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quin 2: the dissociation constants of its Ca²⁺ and Mg²⁺ complexes and its use in a fluorimetric method for determining the dissociation of Ca²⁺-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]
- To cite this document: BenchChem. [understanding Quin-2 fluorescence excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215104#understanding-quin-2-fluorescence-excitation-and-emission-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com